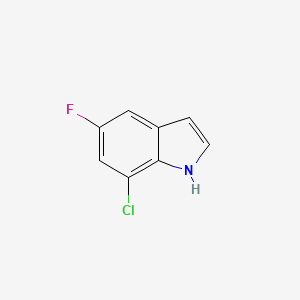

7-chloro-5-fluoro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIKEWVPWIHUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259860-01-0 | |

| Record name | 7-chloro-5-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-chloro-5-fluoro-1H-indole

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and analytical workflows for 7-chloro-5-fluoro-1H-indole (CAS No. 259860-01-0). This molecule serves as a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of complex heterocyclic scaffolds. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established chemical principles with data from analogous compounds to offer a robust resource for laboratory professionals.

Core Chemical Properties

This compound is a halogenated indole derivative. Its chemical structure and core identifiers are fundamental for its use in synthetic and medicinal chemistry. While extensive experimental data is not publicly available, the following tables summarize its key identifiers, calculated physical properties, and predicted mass spectrometry data.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 259860-01-0[1] |

| Molecular Formula | C₈H₅ClFN[1][2] |

| Molecular Weight | 169.58 g/mol [1] |

| Monoisotopic Mass | 169.00946 Da[2] |

| Canonical SMILES | C1=CNC2=C(C=C(C=C21)F)Cl[2] |

| InChI Key | JNIKEWVPWIHUOG-UHFFFAOYSA-N[2] |

Table 2: Calculated Physicochemical Properties

| Property | Value | Source |

| XlogP | 2.8 | Predicted[2] |

| Density | 1.4 g/cm³ | Predicted[1] |

| Boiling Point | Not Available | - |

| Melting Point | Not Available | - |

Table 3: Predicted Collision Cross Section (CCS) Data for Mass Spectrometry

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 170.01674 | 127.4 |

| [M+Na]⁺ | 191.99868 | 140.1 |

| [M-H]⁻ | 168.00218 | 128.9 |

| [M+NH₄]⁺ | 187.04328 | 150.2 |

| [M+K]⁺ | 207.97262 | 134.2 |

| Data sourced from PubChemLite predictions.[2] |

Synthesis and Experimental Protocols

A robust and widely used method for the synthesis of substituted indoles from o-nitrotoluenes is the Leimgruber-Batcho indole synthesis .[3][4] This two-step process is advantageous due to its high yields, mild conditions, and the commercial availability of many precursors.[3] A detailed, representative protocol for the synthesis of this compound via this method is provided below.

Logical Synthesis Pathway

The diagram below illustrates the Leimgruber-Batcho synthesis pathway adapted for this compound.

Caption: Leimgruber-Batcho synthesis of this compound.

Detailed Experimental Protocol

Step 1: Enamine Formation

-

Reaction Setup: To a solution of 1-chloro-5-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 eq) and pyrrolidine (1.2 eq).

-

Reaction Conditions: Heat the mixture at 110-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the enamine intermediate is often indicated by an intense red color.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude enamine intermediate can be purified by column chromatography on silica gel or, in many cases, used directly in the next step without further purification.[3]

Step 2: Reductive Cyclization

-

Reaction Setup: Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as ethanol, ethyl acetate, or a mixture of toluene and water.

-

Reduction: Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: Raney Nickel (catalytic amount) with hydrazine hydrate (2-4 eq) added portion-wise.[3] Alternatively, use Palladium on carbon (5-10 mol%) under a hydrogen atmosphere (balloon or Parr shaker).

-

Chemical Reduction: Other reagents like iron powder in acetic acid or sodium dithionite can also be effective.[5]

-

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as indicated by TLC or LC-MS. The disappearance of the red color is a strong indicator of reaction completion.

-

Work-up and Purification:

-

If a catalyst was used, filter the reaction mixture through a pad of Celite to remove the solid catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product is then purified. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Final purification is achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Analytical Characterization Workflow

The identity and purity of the synthesized this compound must be confirmed through a series of analytical techniques. The logical workflow for characterization is outlined below.

Caption: General workflow for the characterization of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, including the substitution pattern on the indole ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. For indoles, the characteristic N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the purity of the final compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally related halo-indoles, the following precautions are recommended:

-

Hazard Classification (Inferred): Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation/damage. May cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other suitable chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

-

-

Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

In case of skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

References

- 1. 7-Chloro-6-fluoro indole Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. PubChemLite - this compound (C8H5ClFN) [pubchemlite.lcsb.uni.lu]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to the Synthesis of 7-chloro-5-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 7-chloro-5-fluoro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct, detailed synthetic protocols in peer-reviewed literature, this guide focuses on the most probable and industrially relevant synthetic pathways, drawing from established indole syntheses and patent literature for related compounds.

Introduction

This compound is a heterocyclic compound featuring a bicyclic structure composed of a benzene ring fused to a pyrrole ring, with chlorine and fluorine substituents at the 7- and 5-positions, respectively. Halogenated indoles are significant pharmacophores due to their ability to modulate the electronic and lipophilic properties of molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. This particular substitution pattern makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several classical indole synthesis reactions. The most likely and versatile method is the Fischer indole synthesis, which is widely used in industrial settings for its reliability and scalability.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust reaction that produces an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions. For the synthesis of this compound, the key starting materials are (3-chloro-5-fluorophenyl)hydrazine and a suitable two-carbon synthon, such as glyoxal or a protected acetaldehyde derivative.

Logical Relationship of the Fischer Indole Synthesis:

Figure 1: Logical workflow for the Fischer indole synthesis of this compound.

2.1.1. Synthesis of the Key Intermediate: (3-chloro-5-fluorophenyl)hydrazine

The primary precursor for the Fischer indole synthesis is (3-chloro-5-fluorophenyl)hydrazine. This intermediate is typically prepared from the commercially available 3-chloro-5-fluoroaniline via a two-step diazotization and reduction sequence.

Experimental Protocol: Synthesis of (3-chloro-5-fluorophenyl)hydrazine Hydrochloride

-

Step 1: Diazotization of 3-chloro-5-fluoroaniline

-

3-chloro-5-fluoroaniline is dissolved in a mixture of concentrated hydrochloric acid and water.

-

The solution is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared and cooled to 0 °C.

-

The cold diazonium salt solution is added slowly to the tin(II) chloride solution, keeping the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

-

The resulting precipitate, (3-chloro-5-fluorophenyl)hydrazine hydrochloride, is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

-

Quantitative Data Comparison for Phenylhydrazine Synthesis:

| Parameter | Value |

| Starting Material | 3-chloro-5-fluoroaniline |

| Reagents | NaNO₂, HCl, SnCl₂·2H₂O |

| Reaction Temperature | 0-10 °C |

| Typical Yield | 75-85% |

| Product Form | Hydrochloride salt |

Table 1: Summary of quantitative data for the synthesis of (3-chloro-5-fluorophenyl)hydrazine hydrochloride.

2.1.2. Fischer Indole Cyclization

With the phenylhydrazine intermediate in hand, the final indole ring is formed by reaction with a suitable carbonyl compound, followed by acid-catalyzed cyclization. The use of a protected acetaldehyde, such as 2,2-diethoxyacetaldehyde, is common to control the reaction and avoid polymerization of acetaldehyde.

Experimental Protocol: Synthesis of this compound

-

(3-chloro-5-fluorophenyl)hydrazine hydrochloride is mixed with 2,2-diethoxyacetaldehyde in a suitable solvent, such as ethanol or acetic acid.

-

The mixture is heated to form the corresponding hydrazone.

-

An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) is added to the reaction mixture.

-

The mixture is heated at reflux for several hours to effect the[1][1]-sigmatropic rearrangement and cyclization.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material and the formation of the product.

-

Upon completion, the reaction mixture is cooled and poured into water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data for Fischer Indole Synthesis:

| Parameter | Value |

| Starting Material | (3-chloro-5-fluorophenyl)hydrazine |

| Reagent | 2,2-diethoxyacetaldehyde |

| Catalyst | H₂SO₄, PPA, or ZnCl₂ |

| Reaction Temperature | Reflux (solvent dependent) |

| Typical Yield | 60-80% |

| Purification | Column Chromatography |

Table 2: Summary of quantitative data for the Fischer indole synthesis of this compound.

Reaction Pathway of Fischer Indole Synthesis:

Figure 2: Reaction pathway of the Fischer indole synthesis.

Alternative Synthetic Strategies

While the Fischer indole synthesis is the most probable route, other methods for indole synthesis could potentially be adapted for the preparation of this compound. These include the Reissert, Madelung, and Bischler-Möhlau syntheses. However, these methods often require more specialized starting materials or harsher reaction conditions, making them less common for this type of substitution pattern.

Conclusion

The synthesis of this compound is most effectively achieved through the well-established Fischer indole synthesis. This method offers a reliable and scalable route, starting from the readily accessible 3-chloro-5-fluoroaniline. The key steps involve the preparation of the (3-chloro-5-fluorophenyl)hydrazine intermediate followed by an acid-catalyzed cyclization with an acetaldehyde equivalent. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to synthesize this valuable building block for further chemical exploration.

References

physical characteristics of 7-chloro-5-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 7-chloro-5-fluoro-1H-indole. Due to the limited availability of direct experimental data for this specific compound, this document summarizes confirmed properties, presents comparative data from closely related analogs to estimate its physicochemical profile, and outlines a plausible synthetic methodology based on established chemical literature.

Core Physical Characteristics

The fundamental molecular properties of this compound have been established and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClFN | --INVALID-LINK--[1][2] |

| Molecular Weight | 169.58 g/mol | --INVALID-LINK--[3][4] |

| CAS Number | 259860-01-0 | --INVALID-LINK--[3][4] |

| Purity (Typical) | ≥ 97% | --INVALID-LINK--[3][4] |

| Storage | Room Temperature | --INVALID-LINK--[3] |

Comparative Physicochemical Data and Predicted Properties

| Property | This compound (Predicted/Estimated) | 6-chloro-5-fluoro-1H-indole | 7-fluoro-1H-indole | 5-fluoro-7-methyl-1H-indole |

| Melting Point (°C) | Not available | 105-107[5] | 60-65 | Not available |

| Boiling Point (°C) | ~260-280 (Predicted) | Not available | 258.0 ± 13.0 (Predicted)[6] | 267.1 ± 20.0 (Predicted) |

| Density (g/cm³) | ~1.3-1.4 (Predicted) | Not available | 1.273 ± 0.06 (Predicted)[6] | 1.219 ± 0.06 (Predicted)[7] |

| logP (Octanol-Water) | 2.8 (Predicted)[2] | Not available | Not available | Not available |

| Solubility | Poorly soluble in water (Predicted) | Not available | Soluble in methanol[6] | Not available |

Computational software such as ACD/Labs and ChemAxon are industry-standard tools for the in-silico prediction of a wide range of physicochemical properties, including pKa, logP, and solubility, from a chemical structure.[8][9][10]

Plausible Synthetic Protocol: A General Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the available literature, a plausible route can be adapted from established methods for synthesizing related halogenated indoles, such as the Fischer indole synthesis or variations thereof. The following protocol is a hypothetical adaptation and should be optimized for the specific target molecule.

Reaction Scheme (Hypothetical): Fischer Indole Synthesis

(2-Chloro-4-fluorophenyl)hydrazine + Pyruvic acid → this compound-2-carboxylic acid → this compound

Experimental Protocol (General Steps):

-

Hydrazone Formation:

-

Dissolve (2-chloro-4-fluorophenyl)hydrazine hydrochloride in a suitable solvent (e.g., ethanol, glacial acetic acid).

-

Add an equimolar amount of pyruvic acid to the solution.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The product may precipitate and can be collected by filtration.

-

-

Indolization (Cyclization):

-

Add the dried hydrazone to a cyclizing agent, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture, typically in the range of 80-120°C, for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench by carefully adding it to ice water.

-

Neutralize the solution with a base (e.g., NaOH, NaHCO₃) to precipitate the crude this compound-2-carboxylic acid.

-

Collect the solid by filtration and wash with water.

-

-

Decarboxylation:

-

Heat the crude carboxylic acid intermediate in a high-boiling point solvent, such as quinoline, with a catalyst like copper powder.

-

Maintain the temperature (typically >200°C) until the evolution of CO₂ ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with an acidic solution to remove the quinoline, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of a halogenated indole, which would be applicable to the proposed synthesis of this compound.

Caption: Generalized workflow for the synthesis and purification of a halogenated indole.

Biological Context and Potential Relevance

While no specific biological activities or signaling pathway involvements have been reported for this compound, the broader class of halogenated indoles is of significant interest in medicinal chemistry and drug development.

-

Antiviral and Antimicrobial Activity: Various fluorinated indole derivatives have been investigated for their potential as antiviral and antimicrobial agents. For example, 7-fluoroindole has been shown to inhibit biofilm formation in Pseudomonas aeruginosa.[6]

-

Anticancer Research: The indole scaffold is a common feature in many anticancer agents. The introduction of halogen atoms can modulate the compound's pharmacokinetic and pharmacodynamic properties.

-

Enzyme Inhibition: Halogenated indoles can act as inhibitors of various enzymes, which is a key mechanism in the treatment of many diseases.

The unique substitution pattern of this compound makes it an interesting candidate for further investigation within these and other therapeutic areas. The presence of both chlorine and fluorine atoms can influence its lipophilicity, metabolic stability, and binding interactions with biological targets.

References

- 1. PubChemLite - this compound (C8H5ClFN) [pubchemlite.lcsb.uni.lu]

- 2. appchemical.com [appchemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. nbinno.com [nbinno.com]

- 6. 7-Fluoroindole CAS#: 387-44-0 [m.chemicalbook.com]

- 7. 5-Fluoro-7-Methyl indole CAS#: 1082041-52-8 [m.chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Solubility prediction [cdb.ics.uci.edu]

- 10. acdlabs.com [acdlabs.com]

In-Depth Technical Guide: 7-Chloro-5-fluoro-1H-indole (CAS Number: 259860-01-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-5-fluoro-1H-indole is a halogenated indole derivative that serves as a key building block in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the strategic placement of chloro and fluoro substituents on the benzene ring significantly modulates the molecule's physicochemical properties. This modification can enhance metabolic stability, binding affinity to biological targets, and overall pharmacological profiles of the resulting compounds. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

| Property | Value |

| CAS Number | 259860-01-0 |

| Molecular Formula | C₈H₅ClFN |

| Molecular Weight | 169.58 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Synthesis

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a crucial intermediate in the synthesis of complex, biologically active molecules. The presence of both chloro and fluoro groups offers medicinal chemists the opportunity to fine-tune the electronic and lipophilic properties of the final drug candidates, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

Synthesis of 5-HT2A Receptor Biased Agonists

A notable application of this compound is in the synthesis of novel heterocyclic compounds designed as 5-HT2A receptor biased agonists.[1] These compounds are of significant interest for the treatment of various psychiatric disorders, including depression, anxiety, and psychosis.[1]

One such example is the synthesis of compound NS144-067 .[1]

The synthesis of NS144-067 is reported to follow a standard procedure involving the reaction of this compound with 1-methylpiperidin-3-one.[1] A general representative procedure for this type of reaction is a Fischer indole synthesis condensation reaction.

Materials:

-

This compound

-

1-methylpiperidin-3-one

-

Anhydrous ethanol or acetic acid (as solvent)

-

A strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of this compound in the chosen anhydrous solvent, add 1-methylpiperidin-3-one under an inert atmosphere.

-

Add the acid catalyst to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final compound, NS144-067.

Quantitative Data:

The reported ¹H NMR data for the synthesized NS144-067 is as follows: ¹H NMR (400 MHz, Methanol-d₄) δ 7.53 - 7.47 (m, 2H), 7.09 (dd, J = 9.0, 2.2 Hz, 1H), 6.35 - 6.31 (m, 1H), 4.32 (d, J = 15.8 Hz).[1]

Potential as a Scaffold for Kinase Inhibitors

The indole nucleus is a well-established scaffold for the development of kinase inhibitors. The 7-chloro-5-fluoro substitution pattern can be exploited to achieve specific interactions within the ATP-binding pocket of various kinases, which are key targets in oncology and inflammatory diseases. While direct examples starting from this compound are not prominently published, the extensive literature on related halogenated indoles and azaindoles in kinase inhibitor synthesis strongly suggests its potential in this area.

Signaling Pathways and Logical Relationships

The utility of this compound as a synthetic intermediate is best understood by examining the biological context of the final products derived from it. In the case of its application in synthesizing 5-HT2A biased agonists, the relevant signaling pathway is that of the serotonin 2A receptor.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT) or an agonist, primarily couples to Gαq/11. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Biased agonists are compounds that preferentially activate one signaling pathway over another, which can be advantageous in designing drugs with fewer side effects.

References

structure elucidation of 7-chloro-5-fluoro-1H-indole

An In-depth Technical Guide to the Structure Elucidation of 7-chloro-5-fluoro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For novel heterocyclic compounds such as this compound, a comprehensive analytical strategy is imperative. This technical guide outlines the multifaceted approach to the structure elucidation of this compound, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. While experimental data for this specific molecule is not widely published, this document provides a detailed framework based on established principles and data from closely related analogs. It serves as a predictive guide and a methodological template for researchers engaged in the synthesis and characterization of new chemical entities.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Substitution with halogens, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The precise placement of these substituents is critical for achieving the desired pharmacological profile. Therefore, the unequivocal structure confirmation of polysubstituted indoles like this compound is a critical step in the research and development process.

This guide details the suite of analytical techniques and experimental protocols required to confirm the molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (NH) | 8.2 - 8.5 | br s | - |

| H-2 | 7.2 - 7.4 | t | ~2.5 |

| H-3 | 6.5 - 6.7 | t | ~2.5 |

| H-4 | 7.2 - 7.4 | dd | J(H4-H6) ~2.0, J(H4-F5) ~9.0 |

| H-6 | 6.9 - 7.1 | dd | J(H6-H4) ~2.0, J(H6-F5) ~9.5 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 | 124 - 126 | ~3 |

| C-3 | 102 - 104 | ~4 |

| C-3a | 128 - 130 | ~10 |

| C-4 | 109 - 111 | ~25 |

| C-5 | 157 - 159 | ~240 (d) |

| C-6 | 115 - 117 | ~20 |

| C-7 | 118 - 120 | ~5 |

| C-7a | 132 - 134 | ~12 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-5 | -120 to -125 | dd |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₈H₆ClFNH | 170.0167 |

| [M]⁺ | C₈H₅ClFN | 169.0089 |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3300 | Sharp to medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Multiple sharp bands |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to strong |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse sequence: zg30

-

Spectral width: 16 ppm

-

Number of scans: 16

-

Relaxation delay: 2 s

-

-

¹³C NMR Acquisition:

-

Pulse sequence: zgpg30

-

Spectral width: 240 ppm

-

Number of scans: 1024

-

Relaxation delay: 2 s

-

-

¹⁹F NMR Acquisition:

-

Pulse sequence: zg30

-

Spectral width: -50 to -250 ppm

-

Number of scans: 64

-

Relaxation delay: 2 s

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are to be used to establish proton-proton, proton-carbon direct, and long-range correlations, respectively.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

-

Acquisition Parameters:

-

Ionization mode: Positive ESI

-

Capillary voltage: 3.5 kV

-

Source temperature: 120 °C

-

Mass range: 50-500 m/z

-

Acquisition: Full scan mode for accurate mass measurement.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, deposit a thin film of the sample from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

Visualization of Elucidation Workflow and Structural Connectivity

The following diagrams illustrate the logical workflow for structure elucidation and the predicted connectivity within the this compound molecule.

Workflow for Structure Elucidation

Predicted Key HMBC Correlations

Conclusion

The structure elucidation of a novel molecule such as this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. This guide provides a comprehensive, albeit predictive, overview of the expected spectroscopic signatures and the necessary experimental protocols to confirm its structure. The ultimate, unequivocal proof of structure would be provided by single-crystal X-ray diffraction, which would reveal the precise three-dimensional arrangement of the atoms in the solid state. The methodologies and predicted data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient and accurate characterization of new indole-based compounds.

The Biological Activity of Halogenated Indoles: A Technical Guide for Drug Discovery

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These modifications can dramatically alter the compound's interaction with biological targets, leading to enhanced potency, selectivity, and novel mechanisms of action. This technical guide provides an in-depth overview of the biological activities of halogenated indoles, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Anticancer Activity of Halogenated Indoles

Halogenated indoles have emerged as a promising class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines. Brominated indoles, in particular, isolated from marine organisms, have shown significant potential.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected halogenated indoles against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Halogen(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromoisatin | 6-Br | HT29 (Colon) | 223 | [1] |

| Tyrindoleninone | - | Female Reproductive Cancer Cells | - | [2] |

| 6,6'-Dibromoindirubin | 6,6'-diBr | - | - | [3] |

| Dionemycin | 6"-Cl | NCI-H460 (Lung) | 3.1 | [4] |

| Dionemycin | 6"-Cl | MDA-MB-231 (Breast) | ~5 | [4] |

| Dionemycin | 6"-Cl | HCT-116 (Colon) | ~10 | [4] |

| Dionemycin | 6"-Cl | HepG2 (Liver) | 11.2 | [4] |

| Fascaplysin | - | Various | Potent | [5] |

Note: Some entries lack specific IC50 values in the referenced abstracts but are noted for their significant activity.

Signaling Pathways in Cancer

6-Bromoisatin and Caspase-Independent Apoptosis:

6-Bromoisatin, a brominated indole found in Muricid molluscs, induces apoptosis in colorectal cancer cells, such as the HT29 cell line.[1] Interestingly, this apoptosis appears to occur through a caspase-independent pathway.[1] Evidence suggests that 6-bromoisatin may exert its effect by inhibiting the Akt (Protein Kinase B) survival signaling pathway.[6] Inhibition of Akt can lead to the activation of pro-apoptotic factors and subsequent cell death without the classical activation of executioner caspases like caspase-3.[1][7]

Fascaplysin and CDK4/6 Inhibition:

Fascaplysin, a β-carboline alkaloid, is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4).[8][9] CDK4, in complex with Cyclin D, plays a crucial role in the G1 phase of the cell cycle by phosphorylating the retinoblastoma protein (Rb). Phosphorylated Rb releases the transcription factor E2F, allowing for the transcription of genes necessary for S phase entry and DNA replication.[10][11] By inhibiting CDK4, fascaplysin prevents Rb phosphorylation, keeping E2F sequestered and thus arresting the cell cycle in the G1 phase.[12] This inhibition of cell cycle progression ultimately leads to a decrease in cancer cell proliferation.[12]

Antimicrobial Activity of Halogenated Indoles

Halogenation of the indole ring is a key strategy for enhancing antimicrobial and antibiofilm activity. Chloro, bromo, and iodo-substituted indoles have demonstrated significant efficacy against a range of pathogenic bacteria, including multidrug-resistant strains.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for several halogenated indoles against various bacterial species.

| Compound | Halogen(s) | Bacterial Species | MIC (µg/mL) | Reference |

| 4-Chloroindole | 4-Cl | Vibrio parahaemolyticus | 50 | |

| 5-Chloroindole | 5-Cl | Vibrio parahaemolyticus | 50 | |

| 7-Chloroindole | 7-Cl | Vibrio parahaemolyticus | 200 | |

| 4-Bromoindole | 4-Br | Vibrio parahaemolyticus | 50 | |

| 5-Bromoindole | 5-Br | Vibrio parahaemolyticus | 50 | |

| 5-Iodoindole | 5-I | Escherichia coli | - | |

| 5-Iodoindole | 5-I | Staphylococcus aureus | - | |

| 5-Iodoindole | 5-I | Acinetobacter baumannii | - | [13] |

| Chloroxiamycin | -Cl | MRSA ATCC43300 | 16 | [14] |

| Xiamycin | (non-halogenated) | MRSA ATCC43300 | 32 | [14] |

| Dionemycin | 6"-Cl | MRSA (6 clinical strains) | 1-2 | [4] |

Note: Some entries lack specific MIC values in the referenced abstracts but are noted for their significant activity.

Mechanism of Antimicrobial Action

Halogenated indoles can exert their antimicrobial effects through various mechanisms. One common mode of action is the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[14] For example, 4-chloroindole has been shown to cause visible damage to the cell membrane of Vibrio parahaemolyticus. Additionally, these compounds can interfere with bacterial communication systems, such as quorum sensing, which is crucial for biofilm formation and virulence factor production.[13] Some halogenated indoles also inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[14]

Enzyme Inhibitory Activity

The ability of halogenated indoles to inhibit specific enzymes is a key aspect of their therapeutic potential, particularly in the context of cancer and neurodegenerative diseases.

Quantitative Data on Enzyme Inhibition

The following table summarizes the inhibitory activity of selected halogenated indoles against various protein kinases, with data presented as IC50 values.

| Compound Family | Halogen(s) | Target Kinase | IC50 (µM) | Reference |

| Meridianins | Br | CDKs, GSK-3, PKA | Low µM range | [14] |

| Meridianin B | Br | CDKs, GSK-3, PKA | - | [14] |

| Meridianin E | Br | CDKs, GSK-3, PKA | - | [14] |

| Fascaplysin | - | CDK4 | 0.4 | [15] |

| Fascaplysin | - | CDK2 | 500 | [15] |

Note: Specific IC50 values for individual meridianins against each kinase are detailed in the full research articles.

Meridianins as Protein Kinase Inhibitors

Meridianins are a family of brominated 3-(2-aminopyrimidine)-indoles isolated from the marine ascidian Aplidium meridianum.[2][14] They have been shown to inhibit a range of protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and cyclic nucleotide-dependent kinases.[2][14] The inhibition of these kinases, which are critical for cell cycle regulation and cell death, contributes to the antiproliferative and pro-apoptotic effects of meridianins observed in tumor cell lines.[2][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Broth Microdilution Assay for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Halogenated indole compound stock solution (in a suitable solvent like DMSO)

-

Sterile saline or PBS

-

Nephelometer or spectrophotometer

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: From a pure overnight culture, suspend several colonies in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[16] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the halogenated indole compound in the microtiter plate. First, add 100 µL of sterile broth to all wells. Then, add 100 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells. Mix well and transfer 100 µL to the second column, continuing this serial dilution across the plate.[17]

-

Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial inoculum.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[17]

-

Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]

MTT Assay for Cell Viability (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Halogenated indole compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the halogenated indole in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.[18]

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[18]

In Vitro CDK Kinase Inhibition Assay

This protocol describes a method to measure the inhibitory effect of a compound on the activity of a cyclin-dependent kinase.

Materials:

-

Recombinant CDK enzyme (e.g., CDK2/Cyclin A)

-

Kinase assay buffer

-

Substrate (e.g., Histone H1 peptide)

-

ATP (adenosine triphosphate)

-

Halogenated indole compound

-

ADP-Glo™ Kinase Assay kit (or similar detection system)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the halogenated indole in DMSO, and then dilute further in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution, 2 µL of the CDK enzyme, and 2 µL of a substrate/ATP mixture.[3]

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[3]

-

ADP Detection:

-

Luminescence Measurement: Record the luminescence using a plate luminometer.

-

IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

Halogenated indoles represent a rich and versatile source of biologically active compounds with significant therapeutic potential. The strategic incorporation of halogens onto the indole nucleus provides a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. The diverse activities of these compounds, ranging from anticancer and antimicrobial to specific enzyme inhibition, underscore their importance in modern drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and exploit the therapeutic promise of halogenated indoles. Further investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective drugs for a multitude of diseases.

References

- 1. 6-Bromoisatin Found in Muricid Mollusc Extracts Inhibits Colon Cancer Cell Proliferation and Induces Apoptosis, Preventing Early Stage Tumor Formation in a Colorectal Cancer Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ableweb.org [ableweb.org]

- 3. promega.jp [promega.jp]

- 4. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fascaplysin Exerts Anti-Cancer Effects through the Downregulation of Survivin and HIF-1α and Inhibition of VEGFR2 and TRKA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of Staphylococcus aureus Biofilm Formation by Crystal Violet and Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 7. mdpi.com [mdpi.com]

- 8. Fascaplysin as a specific inhibitor for CDK4: insights from molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fascaplysin, a selective CDK4 inhibitor, exhibit anti-angiogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expanding Roles of the E2F-RB-p53 Pathway in Tumor Suppression | MDPI [mdpi.com]

- 11. Emerging roles of E2Fs in cancer: an exit from cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of cancer cell growth by cyclin dependent kinase 4 inhibitors synthesized based on the structure of fascaplysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 15. Crystal violet assay [bio-protocol.org]

- 16. Induction of G2/M Phase Arrest by Diosgenin via Activation of Chk1 Kinase and Cdc25C Regulatory Pathways to Promote Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective Mechanisms Mediated by CDK5 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE - PMC [pmc.ncbi.nlm.nih.gov]

7-Chloro-5-fluoro-1H-indole: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-chloro-5-fluoro-1H-indole, a halogenated indole derivative with significant potential in medicinal chemistry. Due to the limited direct literature on this specific isomer, this document leverages data from closely related analogs to provide insights into its synthesis, physicochemical properties, and potential biological activities. This guide is intended to serve as a foundational resource to stimulate further research and development of this compound and its derivatives as novel therapeutic agents.

Physicochemical and Spectroscopic Data

While experimental data for this compound is not extensively available in public literature, its basic properties can be predicted or are available from chemical databases. The following table summarizes key physicochemical and predicted spectroscopic data. For comparative purposes, available data for a related isomer, 6-chloro-5-fluoro-1H-indole, is also included.

| Property | This compound | 6-chloro-5-fluoro-1H-indole |

| Molecular Formula | C₈H₅ClFN[1] | C₈H₅ClFN[2] |

| Molecular Weight | 169.58 g/mol [3][4] | 169.58 g/mol [2] |

| Monoisotopic Mass | 169.00946 Da[1] | 169.0094550 Da[2] |

| Predicted XlogP | 2.8[1] | 2.8[2] |

| CAS Number | 259860-01-0[3][4] | 122509-72-2 |

| ¹H NMR Spectrum | Data not available | Available[5] |

| ¹³C NMR Spectrum | Data not available | Data not available |

| Mass Spectrum (Predicted) | [M+H]⁺: 170.01674[1] | Data not available |

Synthesis of this compound

Direct experimental protocols for the synthesis of this compound are not readily found in the literature. However, established methods for the synthesis of substituted indoles, such as the Leimgruber-Batcho and Fischer indole syntheses, can be adapted for its preparation.

Proposed Synthetic Pathways

Two plausible synthetic routes are proposed, starting from commercially available or readily synthesizable precursors.

Experimental Protocols

1. Leimgruber-Batcho Indole Synthesis (General Protocol) [6][7][8]

This method involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.

-

Step 1: Enamine Formation

-

A solution of the appropriately substituted o-nitrotoluene (e.g., 2-chloro-4-fluoro-6-nitrotoluene) in a high-boiling solvent such as dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine.

-

The mixture is heated to facilitate the condensation reaction, forming the corresponding β-dimethylamino- or β-pyrrolidino-nitrostyrene intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The resulting enamine is often a colored solid and can be purified by crystallization or used directly in the next step.

-

-

Step 2: Reductive Cyclization

-

The enamine intermediate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

-

A reducing agent is added. Common choices include:

-

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.

-

Chemical reduction with reagents like sodium dithionite (Na₂S₂O₄), stannous chloride (SnCl₂), or iron powder in acetic acid.

-

-

The reaction mixture is stirred at room temperature or heated, depending on the chosen reducing agent, until the reaction is complete (monitored by TLC).

-

The reaction is worked up by filtering off any solid catalysts or inorganic salts. The filtrate is then concentrated, and the crude indole is purified by column chromatography or crystallization.

-

2. Fischer Indole Synthesis (General Protocol) [9][10][11]

This classic method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.

-

Step 1: Hydrazone Formation

-

The substituted phenylhydrazine (e.g., 3-chloro-5-fluorophenylhydrazine) is dissolved in a suitable solvent, often ethanol or acetic acid.

-

The corresponding aldehyde or ketone (e.g., acetaldehyde) is added, typically with a catalytic amount of acid.

-

The mixture is stirred at room temperature or gently heated to form the phenylhydrazone, which may precipitate from the reaction mixture. The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.

-

-

Step 2: Indolization

-

The phenylhydrazone is treated with a strong acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid.

-

The mixture is heated to a high temperature to induce the[12][12]-sigmatropic rearrangement and subsequent cyclization and elimination of ammonia.

-

After cooling, the reaction mixture is quenched with water or an ice-water mixture.

-

The product is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

The organic layer is washed, dried, and concentrated. The crude indole is then purified by column chromatography or crystallization.

-

Potential Biological Activities and Applications in Drug Discovery

Halogenated indoles are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of fluorine, in particular, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[13]

Inferred Biological Profile

Based on the activities of structurally similar fluorinated and chlorinated indoles, this compound is predicted to have potential applications in the following areas:

-

Anticancer Activity: Many fluorinated indole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[14] The substitution pattern on the indole nucleus is crucial for cytotoxicity.

-

Antimicrobial Activity: Halogenated indoles have been investigated for their antibacterial and antifungal properties. The presence of both chlorine and fluorine may lead to enhanced antimicrobial efficacy.

-

Antiviral Activity: Certain fluorinated indole derivatives have shown promising antiviral activity, for instance, against HIV-1 non-nucleoside reverse transcriptase.[13]

-

Neurological Applications: The indole scaffold is a key component of many neurotransmitters and psychoactive compounds. Fluorinated indoles have been explored as ligands for serotonin receptors (e.g., 5-HT₁D).[15]

The diagram below illustrates a generalized workflow for the preliminary assessment of a novel halogenated indole derivative in a drug discovery context.

Signaling Pathway Involvement

While the specific molecular targets of this compound are unknown, many biologically active indole derivatives exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. For instance, as potential anticancer agents, they might interfere with pathways such as the MAPK/ERK or PI3K/Akt pathways.

The following diagram depicts a simplified representation of a hypothetical mechanism of action where a fluorinated indole derivative inhibits a receptor tyrosine kinase (RTK), a common target in cancer therapy.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a starting point for researchers by outlining potential synthetic strategies, summarizing key physicochemical properties, and inferring potential biological activities based on related compounds. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. PubChemLite - this compound (C8H5ClFN) [pubchemlite.lcsb.uni.lu]

- 2. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 7-Chloro-6-fluoro indole(259860-01-0) 1H NMR [m.chemicalbook.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Indoles Synthesis [quimicaorganica.org]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

The Indole Nucleus: A Cornerstone in Drug Discovery and Chemical History

An In-depth Technical Guide on the Discovery and History of Substituted Indoles for Researchers, Scientists, and Drug Development Professionals.

The indole scaffold, a bicyclic aromatic heterocycle, stands as a privileged structure in medicinal chemistry and natural products. Its unique electronic properties and versatile synthetic accessibility have made it a central component in a vast array of biologically active compounds, from ancient dyes to modern therapeutics. This technical guide delves into the rich history of substituted indoles, tracing their journey from early discoveries to their pivotal role in contemporary drug development. We will explore the seminal discoveries of key substituted indoles, provide detailed experimental protocols for their synthesis and evaluation, and present quantitative data to facilitate comparison and further research.

From Ancient Dyes to Neurotransmitters: Early Milestones

The story of substituted indoles begins not in the laboratory, but with the deep blue hue of indigo dye, a compound utilized for millennia. The quest to understand and synthesize this vibrant pigment laid the groundwork for indole chemistry.

In 1866, Adolf von Baeyer first synthesized indole from oxindole using zinc dust, marking a pivotal moment in the history of organic chemistry. His subsequent work, alongside Viggo Drewsen in 1882, led to the development of the Baeyer–Drewsen indigo synthesis, a classic method for preparing indigo from 2-nitrobenzaldehyde and acetone.[1] This early work on a seemingly simple dye unlocked the chemistry of a molecular framework that would later be found at the heart of crucial biological molecules.

A century after the initial explorations into indigo, the biological significance of the indole nucleus was unveiled with the discovery of serotonin (5-hydroxytryptamine). This vital neurotransmitter, first isolated and named in 1948, was found to play a critical role in a multitude of physiological processes, including mood regulation, sleep, and appetite. The identification of serotonin as an endogenous substituted indole spurred a new wave of research into the pharmacological potential of this class of compounds.

Key Substituted Indoles in Modern Medicine

The foundational understanding of indole chemistry and biology has led to the development of numerous life-changing medications. Two prominent examples are the anti-migraine drug sumatriptan and the nonsteroidal anti-inflammatory drug (NSAID) indomethacin.

Sumatriptan: A Targeted Approach to Migraine Relief

Introduced in the 1990s, sumatriptan revolutionized the treatment of acute migraine.[1] It was the first clinically available "triptan," a class of drugs designed as selective agonists for the serotonin 5-HT1B and 5-HT1D receptors. The development of sumatriptan was a landmark in rational drug design, targeting a specific pathophysiological mechanism of migraine.

Indomethacin: A Potent Anti-inflammatory Agent

Indomethacin, a potent NSAID, has been a mainstay in the treatment of inflammatory conditions for decades. Its mechanism of action involves the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the production of prostaglandins, which are key mediators of inflammation and pain.[2]

Quantitative Data for Key Substituted Indoles

To facilitate a comparative understanding of the biological activity of these key substituted indoles, the following tables summarize their binding affinities and inhibitory concentrations.

Table 1: Binding Affinities (Ki, nM) of Triptans for Human Serotonin (5-HT) Receptors

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F |

| Sumatriptan | >1000 | 9.6 | 9.1 | 240 | 8.03 |

| Zolmitriptan | >1000 | 7.87 | 9.51 | >1000 | 8.00 |

| Naratriptan | >1000 | 8.05 | 8.80 | >1000 | 8.38 |

| Rizatriptan | >1000 | 7.08 | 8.11 | >1000 | 6.54 |

| Eletriptan | >1000 | 8.00 | 9.04 | >1000 | 8.13 |

| Frovatriptan | >1000 | 7.98 | 8.36 | >1000 | 7.10 |

Data compiled from various sources.[3][4][5][6]

Table 2: Inhibitory Concentrations (IC50, µM) of NSAIDs against Cyclooxygenase (COX) Isoforms

| Compound | COX-1 (human) | COX-2 (human) | Selectivity Ratio (COX-1/COX-2) |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Celecoxib | 82 | 6.8 | 12 |

| Rofecoxib | >100 | 25 | >4.0 |

Data compiled from various sources.[7][8][9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of substituted indoles.

Synthesis Protocols

1. Baeyer-Drewsen Indigo Synthesis

This classic method provides a straightforward laboratory-scale synthesis of indigo.

-

Materials:

-

2-Nitrobenzaldehyde (1.0 g)

-

Acetone (20 mL)

-

Deionized water (35 mL)

-

2 M Sodium hydroxide solution (5 mL)

-

Ethanol

-

-

Procedure:

-

Dissolve 1.0 g of 2-nitrobenzaldehyde in 20 mL of acetone in a 100 mL beaker.

-

Add 35 mL of deionized water to the solution and stir vigorously.

-

Carefully add 5 mL of 2 M sodium hydroxide solution dropwise while continuing to stir. A dark precipitate of indigo will form rapidly.

-

Continue stirring for 5 minutes.

-

Collect the precipitate by suction filtration.

-

Wash the solid with deionized water until the filtrate is colorless, followed by a wash with ethanol.

-

Dry the indigo product.

-

2. Fischer Indole Synthesis (General Procedure)

The Fischer indole synthesis is a versatile method for preparing a wide range of substituted indoles.

-

Materials:

-

Arylhydrazine

-

Aldehyde or ketone

-

Acid catalyst (e.g., zinc chloride, polyphosphoric acid)

-

Solvent (e.g., ethanol, acetic acid)

-

-

Procedure:

-

Dissolve the arylhydrazine and the aldehyde or ketone in a suitable solvent.

-

Add the acid catalyst to the reaction mixture.

-

Heat the mixture under reflux for several hours.

-

Upon completion, cool the reaction mixture and isolate the indole product through appropriate workup and purification procedures (e.g., extraction, crystallization, chromatography).[12]

-

3. Synthesis of Sumatriptan (Illustrative Route via Fischer Indole Synthesis)

A common industrial synthesis of sumatriptan utilizes the Fischer indole synthesis as a key step.[13]

-

Step 1: Formation of the Hydrazone

-

React 4-(methylsulfamoylmethyl)phenylhydrazine with 4,4-dimethoxybutanal (a protected form of the required aldehyde) in the presence of an acid catalyst.

-

-

Step 2: Fischer Indole Cyclization

-

Step 3: Side Chain Modification

-

The resulting indole intermediate is then subjected to further chemical transformations to introduce the dimethylaminoethyl side chain at the 3-position. This can involve various synthetic strategies, such as the Mannich reaction or alkylation with a suitable electrophile.

-

-

Step 4: Purification

-

The final sumatriptan product is purified by crystallization or chromatography.

-

4. Synthesis of Indomethacin (Illustrative Route)

The synthesis of indomethacin also frequently employs the Fischer indole synthesis.[2]

-

Step 1: Hydrazone Formation

-

React 4-methoxyphenylhydrazine with levulinic acid.

-

-

Step 2: Fischer Indole Synthesis

-

The resulting hydrazone is cyclized under acidic conditions to form 5-methoxy-2-methyl-1H-indole-3-acetic acid.[17]

-

-

Step 3: N-Acylation

-

Step 4: Purification

-

The final product is purified by crystallization.

-

Biological Assay Protocols

1. Radioligand Binding Assay for Serotonin Receptors (General Protocol)

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the serotonin receptor of interest

-

Radiolabeled ligand (e.g., [3H]5-HT, [3H]sumatriptan)

-

Test compound (unlabeled)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[21][22][23][24][25]

-

2. Cyclooxygenase (COX) Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

-

Materials:

-

Purified COX-1 or COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Method to detect prostaglandin production (e.g., ELISA, LC-MS)

-

-

Procedure:

-

Pre-incubate the COX enzyme with varying concentrations of the test compound in the reaction buffer.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction (e.g., by adding a quenching agent).

-

Quantify the amount of prostaglandin (e.g., PGE2) produced.

-

The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.[26][27][28][29][30]

-

Signaling Pathways and Mechanisms of Action

The biological effects of substituted indoles are mediated through their interaction with specific molecular targets, triggering downstream signaling cascades.

Sumatriptan and the 5-HT1B/1D Receptor Signaling Pathway

Sumatriptan exerts its anti-migraine effects by acting as an agonist at 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs).[31] These receptors are coupled to inhibitory G-proteins (Gi/o).[31][32][33][34]

Upon binding of sumatriptan, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[35] This signaling cascade results in two primary effects: vasoconstriction of dilated cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings.

Indomethacin and the Cyclooxygenase (COX) Pathway

Indomethacin's anti-inflammatory, analgesic, and antipyretic properties stem from its inhibition of the COX enzymes.[2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[12][36][37][38][39]

By blocking the active site of both COX-1 and COX-2, indomethacin prevents the synthesis of prostaglandins, thereby reducing the inflammatory response, alleviating pain, and lowering fever.

Conclusion

The journey of substituted indoles, from the vibrant blue of indigo to the targeted therapies of modern medicine, showcases the power of chemical exploration and the intricate relationship between molecular structure and biological function. The indole nucleus continues to be a fertile ground for drug discovery, with ongoing research uncovering new derivatives with diverse therapeutic applications. The foundational knowledge and experimental methodologies outlined in this guide provide a solid framework for researchers and scientists to build upon, paving the way for the next generation of innovative indole-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 3. acnp.org [acnp.org]

- 4. sumatriptan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. repub.eur.nl [repub.eur.nl]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. ajmc.com [ajmc.com]

- 12. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. ajpamc.com [ajpamc.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Indometacin synthesis - chemicalbook [chemicalbook.com]

- 18. Synthesis method of indometacin and analogues thereof - Eureka | Patsnap [eureka.patsnap.com]

- 19. CN110981781A - A kind of synthetic method of indomethacin and its analogues - Google Patents [patents.google.com]

- 20. The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. benchchem.com [benchchem.com]

- 22. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. interchim.fr [interchim.fr]

- 29. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 30. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 31. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 33. How much do we know about the coupling of G-proteins to serotonin receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Gi-protein-coupled 5-HT1B/D receptor agonist sumatriptan induces type I hyperalgesic priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Prostaglandin - Wikipedia [en.wikipedia.org]

- 38. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]

- 39. bio.libretexts.org [bio.libretexts.org]

Potential Research Areas for 7-Chloro-5-fluoro-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of the indole ring is a well-established strategy to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency and selectivity. This technical guide focuses on the potential research avenues for the di-halogenated indole, 7-chloro-5-fluoro-1H-indole. While specific biological data for this exact compound is limited in publicly available literature, this document extrapolates potential therapeutic applications and research directions based on the activities of structurally related chloro- and fluoro-substituted indoles. We present potential synthesis strategies, key areas for biological investigation including antimicrobial and anticancer activities, detailed experimental protocols for these assays, and relevant signaling pathways that may be modulated by this compound. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Introduction